2-Amino-5,5-dimethylhexane-1,4-diol
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Overview
Description
2-Amino-5,5-dimethylhexane-1,4-diol is a chemical compound with the molecular formula C8H19NO2 and a molecular weight of 161.24 g/mol . It is characterized by the presence of an amino group and two hydroxyl groups attached to a hexane backbone, with two methyl groups at the 5th position. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,5-dimethylhexane-1,4-diol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethyl-2,5-hexanediol with ammonia or an amine source in the presence of a catalyst . The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters are meticulously controlled. The process may include steps such as purification through fractional crystallization or distillation to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,5-dimethylhexane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of amine derivatives .
Scientific Research Applications
2-Amino-5,5-dimethylhexane-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-5,5-dimethylhexane-1,4-diol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-2,5-hexanediol: Similar in structure but lacks the amino group.
1,1,4,4-Tetramethyl-1,4-butanediol: Another diol with a different backbone structure.
2,5-Dimethyl-2,5-dihydroxyhexane: Similar but with different functional groups.
Uniqueness
2-Amino-5,5-dimethylhexane-1,4-diol is unique due to the presence of both amino and hydroxyl groups, which provide it with distinct chemical reactivity and versatility in various applications. Its structure allows for a wide range of chemical modifications and interactions, making it valuable in research and industrial contexts .
Properties
IUPAC Name |
2-amino-5,5-dimethylhexane-1,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-8(2,3)7(11)4-6(9)5-10/h6-7,10-11H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCRCCUSCPIVLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(CO)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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